Acide psoromique

Vue d'ensemble

Description

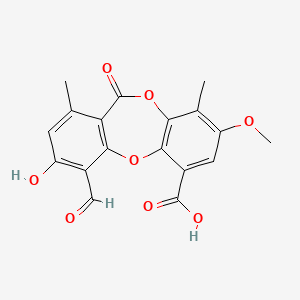

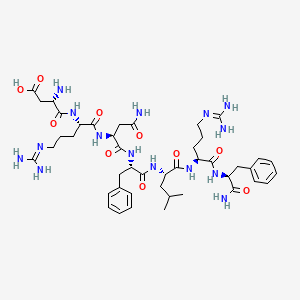

Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . It is known to inhibit herpes simplex viruses type 1 and type 2, and also inhibits the RabGGTase . Psoromic acid is found in antarctic lichens .

Molecular Structure Analysis

Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . Further structure-activity relationship analysis suggested a minimal structure .Physical And Chemical Properties Analysis

Psoromic acid has a molecular weight of 358.30 and a formula of C18H14O8 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Propriétés antivirales contre le virus de l'herpès simplex

L'acide psoromique a été identifié comme un puissant inhibiteur des virus de l'herpès simplex de type 1 et 2 (HSV-1 et HSV-2). Il présente des effets inhibiteurs importants sur la réplication de ces virus. Il inhibe également la DNA polymérase HSV-1, une enzyme essentielle dans le cycle de réplication du virus . Cela suggère son potentiel comme traitement alternatif ou complémentaire aux médicaments antiviraux standard tels que l'aciclovir.

Activité antioxydante

La recherche indique que l'this compound possède de fortes propriétés antioxydantes. Cela est important car le stress oxydatif est impliqué dans diverses maladies, notamment les troubles neurodégénératifs, le cancer et les maladies cardiovasculaires. L'action antioxydante de l'this compound pourrait aider à atténuer ces affections et à protéger les cellules des dommages oxydatifs .

Inhibition enzymatique

L'this compound inhiberait efficacement des enzymes spécifiques. L'une de ces enzymes est la RabGGTase, qui est impliquée dans la modification post-traductionnelle de nombreuses protéines. En inhibant cette enzyme, l'this compound pourrait influencer divers processus cellulaires et a des applications thérapeutiques potentielles dans les maladies où de telles modifications jouent un rôle .

Effets antimicrobiens

Le composé présente des propriétés antimicrobiennes, qui pourraient être exploitées dans le développement de nouveaux antibiotiques ou antiseptiques. Sa capacité à lutter contre la croissance microbienne ajoute à sa polyvalence en tant que molécule biologiquement active avec des applications potentielles dans le traitement des infections .

Activités anticancéreuses et antitumorales

Des études ont exploré le potentiel anticancéreux et antitumoral de l'this compound. Sa capacité à inhiber la croissance des cellules cancéreuses en fait un candidat pour des recherches plus approfondies en thérapie anticancéreuse. Le composé pourrait être utilisé seul ou en association avec d'autres traitements pour améliorer l'efficacité contre divers cancers .

Protection cardiovasculaire

Les propriétés antioxydantes de l'this compound suggèrent également un rôle dans la protection cardiovasculaire. En réduisant le stress oxydatif, il peut aider à prévenir ou à atténuer des affections telles que l'athérosclérose, l'hypertension et d'autres maladies cardiaques .

Effet gastroprotecteur

Il existe des preuves suggérant que l'this compound a un effet gastroprotecteur. Cela signifie qu'il pourrait aider à protéger la muqueuse gastro-intestinale contre les ulcères et d'autres formes de dommages, contribuant potentiellement au traitement de divers troubles digestifs .

Potentiel dans le traitement de la tuberculose

Compte tenu de ses propriétés antimicrobiennes, l'this compound a été envisagé pour son potentiel dans le traitement de la tuberculose. Cette application est particulièrement pertinente compte tenu de l'essor des souches de tuberculose résistantes aux médicaments, nécessitant le développement de nouveaux agents thérapeutiques .

Mécanisme D'action

Target of Action

Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .

Mode of Action

Psoromic acid potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of psoromic acid for RabGGTase . Furthermore, psoromic acid effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .

Biochemical Pathways

Psoromic acid’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .

Pharmacokinetics

The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .

Result of Action

Psoromic acid’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .

Action Environment

Environmental factors can influence the action of psoromic acid. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration

Orientations Futures

Psoromic acid has shown potential in treating diseases like cancer, tuberculosis, and cardiovascular disease . The proven therapeutic properties of Psoromic acid suggest future clinical research in a larger sample size for the pharmacological acceptance of its antioxidant, antimicrobial, and anticancer effects . The review may broaden the scope of knowledge of researchers to study pharmacokinetics, molecular mechanisms, efficacy, and drug safety of Psoromic acid and its derivatives .

Propriétés

IUPAC Name |

10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCWJKJZOHOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223264 | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7299-11-8 | |

| Record name | Psoromic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psoromic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does psoromic acid exert its anti-cancer activity?

A1: Psoromic acid has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.

Q2: Can you elaborate on the interaction between psoromic acid and RabGGTase?

A2: Psoromic acid binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.

Q3: What is the significance of the N-terminal interaction of psoromic acid with RabGGTase?

A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. Psoromic acid binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.

Q4: Besides its effect on RabGGTase, does psoromic acid target any other enzymes?

A4: Yes, research suggests that psoromic acid also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.

Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of psoromic acid?

A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].

Q6: Does psoromic acid exhibit any antiviral activity?

A6: Yes, studies have shown that psoromic acid possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].

Q7: What is the mechanism of action for psoromic acid's antiviral activity?

A7: Psoromic acid has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.

Q8: What is the molecular formula and weight of psoromic acid?

A8: The molecular formula of psoromic acid is C18H14O8, and its molecular weight is 358.3 g/mol [].

Q9: Are there any specific spectroscopic data that help identify psoromic acid?

A9: Yes, psoromic acid can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.

Q10: Has the stability of psoromic acid been studied under different conditions?

A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like psoromic acid can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.

Q11: Is there any information on the material compatibility of psoromic acid for various applications?

A11: The provided research focuses primarily on the biological activity of psoromic acid. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.

Q12: Does psoromic acid exhibit any catalytic properties?

A12: The current research primarily highlights the inhibitory properties of psoromic acid against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.

Q13: Have computational methods been employed to study psoromic acid?

A13: Yes, molecular docking studies have been conducted to understand the interaction of psoromic acid with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of psoromic acid.

Q14: What structural features are essential for the biological activity of psoromic acid?

A14: Studies suggest that the depsidone core of psoromic acid, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.

Q15: Are there any ongoing efforts to develop targeted delivery systems for psoromic acid?

A15: While the provided research doesn't delve into specific drug delivery strategies for psoromic acid, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver psoromic acid specifically to cancer cells or sites of viral infection.

Q16: Has the environmental impact of psoromic acid been assessed?

A16: The research primarily focuses on the biological activity of psoromic acid. Further studies are needed to evaluate its potential environmental impact and degradation pathways.

Q17: What is known about the solubility of psoromic acid?

A18: Psoromic acid has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.

Q18: Are there any known alternatives or substitutes for psoromic acid in its potential applications?

A18: While the research highlights psoromic acid's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.

Q19: How has the research on psoromic acid evolved over time?

A20: The provided research showcases the evolving understanding of psoromic acid. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)